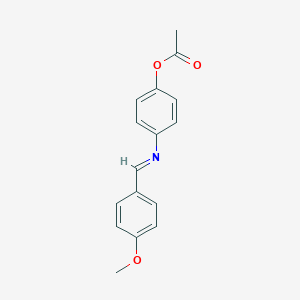

N-(4-Methoxybenzylidene)-4-acetoxyaniline

Description

Overview of Schiff Bases in Advanced Materials and Medicinal Chemistry

Schiff bases are versatile compounds with a wide array of applications stemming from their unique chemical structure. The imine group (-C=N-) is a key feature that imparts a range of interesting properties.

In the realm of advanced materials , Schiff bases are extensively studied for their potential in creating liquid crystals, nonlinear optical (NLO) materials, and corrosion inhibitors. najah.edu The rigid nature of the C=N bond and the potential for extended π-conjugation across the molecule contribute to the formation of mesophases, which are characteristic of liquid crystals. researchgate.net Many Schiff base derivatives have been synthesized and found to exhibit various liquid crystalline phases, such as nematic and smectic phases. researchgate.net Furthermore, the donor-acceptor character that can be engineered into Schiff base molecules by attaching different functional groups makes them promising candidates for NLO applications, which are crucial for technologies like optical switching and data storage. uobasrah.edu.iqnih.govresearchgate.net

In medicinal chemistry , Schiff bases have demonstrated a broad spectrum of biological activities. nih.gov Their structural similarity to various natural and synthetic compounds allows them to interact with biological targets. Research has shown that Schiff bases and their metal complexes can exhibit antimicrobial (antibacterial and antifungal), antioxidant, anti-inflammatory, and anticancer properties. nih.govscirp.orgresearchgate.net The imine group is often crucial for their biological activity, and modifications to the substituents on the aromatic rings can be used to tune their efficacy and specificity. nih.gov

Historical Context of N-(4-Methoxybenzylidene)-4-acetoxyaniline Research

While specific historical research milestones for N-(4-Methoxybenzylidene)-4-acetoxyaniline are not extensively documented in readily available literature, the study of Schiff bases, in general, dates back to the 19th century. The synthesis of related benzylideneaniline (B1666777) compounds has been a subject of investigation for many decades, with a focus on their synthesis, structural characterization, and physical properties. researchgate.net Research into the liquid crystalline properties of Schiff bases gained significant momentum in the latter half of the 20th century. Similarly, the exploration of the biological activities of Schiff bases has been an active area of research for several decades, with continuous efforts to synthesize new derivatives with enhanced medicinal properties.

Scope and Significance of Current Academic Investigations

Current academic investigations into compounds like N-(4-Methoxybenzylidene)-4-acetoxyaniline are driven by the ongoing quest for new materials with tailored properties and novel therapeutic agents. The significance of this research lies in its potential to address challenges in both materials science and healthcare.

The primary areas of investigation for this and related Schiff bases include:

Synthesis and Characterization: Developing efficient and environmentally friendly methods for the synthesis of Schiff bases and thoroughly characterizing their structures using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. researchgate.net

Advanced Materials: Investigating the liquid crystalline and nonlinear optical properties of these compounds to assess their suitability for use in displays, sensors, and photonic devices. uobasrah.edu.iqnih.gov

Medicinal Chemistry: Screening for and evaluating the biological activities of these compounds, including their antimicrobial and antioxidant potential, to identify new drug candidates. ontosight.ai

The following table provides a summary of key identifiers for N-(4-Methoxybenzylidene)-4-acetoxyaniline:

| Identifier | Value |

| CAS Number | 10484-13-6 |

| Molecular Formula | C16H15NO3 |

| Molecular Weight | 269.3 g/mol |

| Synonyms | N-(p-Anisal)-4-acetoxyaniline, N-(p-Anisylidene)-4-acetoxyaniline, 4-[(p-Anisylidene)amino]phenyl Acetate |

Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWVKUPOCFKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065090 | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10484-13-6 | |

| Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APAPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Strategies and Methodological Advancements for N 4 Methoxybenzylidene 4 Acetoxyaniline

Condensation Reactions for Azomethine Linkage Formation

The foundational method for synthesizing N-(4-Methoxybenzylidene)-4-acetoxyaniline involves the acid-catalyzed condensation of an equimolar mixture of 4-methoxybenzaldehyde and 4-acetoxyaniline. The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), under reflux conditions. The addition of a few drops of a catalytic acid, like glacial acetic acid, facilitates the dehydration process, leading to the formation of the imine bond.

Optimization of Reaction Conditions for Yield and Purity

The efficiency of the condensation reaction is highly dependent on parameters such as solvent, temperature, reaction time, and the presence of a catalyst. While ethanol is a common solvent, others like methanol have also been employed. The reaction is typically heated under reflux to provide the necessary activation energy for the dehydration step. Reaction times can vary significantly, with some procedures reporting refluxing for several hours to ensure completion. For analogous Schiff bases, reflux times of 10-12 hours have been documented to achieve good yields. environmentaljournals.org

Purification of the final product is generally accomplished through recrystallization from a suitable solvent, such as ethanol, to remove unreacted starting materials and byproducts, yielding a pure crystalline solid. The purity can be assessed by techniques like melting point determination and chromatographic methods (e.g., Thin Layer Chromatography).

Interactive Table: Effect of Reaction Conditions on Schiff Base Synthesis (Illustrative Data based on Analogous Syntheses)

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetic Acid | Ethanol | 78 (Reflux) | 4 | ~85 |

| None | None (Grinding) | 25 (Room Temp) | 0.5 | >90 |

| p-TSA | Toluene | 110 (Reflux) | 3 | ~88 |

| None | Ethanol | 78 (Reflux) | 12 | ~75 |

Solvent-Free and Catalyst-Free Synthetic Approaches

In line with the principles of green chemistry, significant advancements have been made in developing solvent-free and catalyst-free methods for Schiff base synthesis. One prominent technique is mechanochemistry, which involves grinding the solid reactants together at room temperature. This method has been shown to produce N-substituted amines and other Schiff bases in excellent yields with short reaction times, often without the need for any solvent or catalyst. The energy supplied by mechanical force is sufficient to initiate and drive the reaction to completion. This approach not only reduces environmental impact by eliminating solvent waste but also simplifies the work-up procedure, as the product can often be isolated in high purity directly from the reaction mixture.

Derivative Synthesis and Structural Modification

The core structure of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be modified to synthesize a wide array of derivatives with potentially different physicochemical properties. These modifications can be targeted at the acetate group or the aromatic rings.

Acetate Group Functionalization

The synthesis of the target compound typically proceeds via the condensation of 4-methoxybenzaldehyde with 4-acetoxyaniline, where the acetate group is already in place. Post-synthetic modification of the acetate group is a less common approach. However, the acetoxy group (-OCOCH₃) can potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding phenolic hydroxyl group (-OH), thereby converting N-(4-Methoxybenzylidene)-4-acetoxyaniline to N-(4-Methoxybenzylidene)-4-hydroxyaniline. This phenolic group could then serve as a handle for further functionalization, such as etherification or esterification, to introduce different functionalities into the molecule. The literature reviewed did not provide specific examples of these post-synthetic modifications for this particular compound.

Aromatic Ring Substituent Effects on Synthesis

The synthesis of Schiff bases is influenced by the electronic nature of the substituents on both the aldehyde and aniline (B41778) rings. The reaction involves a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde. Therefore, the rate of reaction is sensitive to the electron density at these centers.

Substituents on the Benzaldehyde (B42025) Ring: Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an increase in the reaction rate. Conversely, electron-donating groups (like the -OCH₃ in 4-methoxybenzaldehyde) decrease the electrophilicity of the carbonyl carbon, which can slow down the initial nucleophilic attack.

Substituents on the Aniline Ring: The nucleophilicity of the aniline nitrogen is paramount. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus accelerating the reaction. In contrast, electron-withdrawing groups decrease the basicity and nucleophilicity of the amine, which can significantly hinder or even prevent the condensation reaction. The acetoxy group (-OCOCH₃) on the 4-acetoxyaniline is considered a moderately deactivating, ortho-para directing group, which would make the amine slightly less nucleophilic than unsubstituted aniline but still sufficiently reactive for the condensation to proceed efficiently.

In a broad study on the synthesis of 50 different N-benzylideneaniline derivatives, it was demonstrated that various electronic and steric factors of substituents impact the formation and final yield of the Schiff base products. nih.gov

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methoxybenzylidene 4 Acetoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Anisotropic Media

NMR spectroscopy in anisotropic media, such as the nematic phase of liquid crystals, is a powerful tool for obtaining information on molecular structure and ordering that is averaged out in isotropic solutions.

A novel two-dimensional NMR experiment, State-Correlated 2D NMR (SC-2D NMR), has been successfully employed to study N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as APAPA. This technique allows for the separation of local dipolar fields of individual protons within the molecule while it is in its nematic liquid crystal phase. rsc.org In this experiment, pulsed microwave heating is used to induce a rapid transition between the ordered nematic phase and the disordered isotropic phase, which is essential for the state correlation.

The resulting 2D spectrum effectively separates the complex proton signals, with the local dipolar fields of each proton group appearing as distinct cross-sections. rsc.org For the aromatic protons of APAPA, the cross-sections exhibit primary doublet patterns with a uniform splitting of 9.7 kHz. This value is directly related to the molecular alignment and was used to calculate an order parameter of 0.41 for the aromatic rings. rsc.org

Further detailed analysis revealed different patterns for the methyl protons. The methoxy (B1213986) group protons showed a clear triplet pattern with a larger splitting of 10.2 kHz, whereas the acetoxy group's methyl protons produced an unresolved singlet. rsc.org Computer simulations confirmed that this difference in splitting patterns arises from the distinct orientations of the two methyl group axes relative to the principal molecular axis. rsc.org

Table 1: Proton Dipolar Splittings and Order Parameter for N-(4-Methoxybenzylidene)-4-acetoxyaniline in the Nematic Phase

| Proton Group | Spectral Pattern | Dipolar Splitting (kHz) | Derived Order Parameter (S) |

|---|---|---|---|

| Aromatic | Doublet | 9.7 | 0.41 |

| Methoxy (CH₃) | Triplet | 10.2 | - |

Temperature-dependent NMR studies are crucial for characterizing the molecular dynamics of liquid crystals like N-(4-Methoxybenzylidene)-4-acetoxyaniline across its various mesophases. By recording NMR spectra at different temperatures, it is possible to observe phase transitions and investigate the changes in molecular motion. mdpi.commdpi.com

As the temperature of the sample is varied, significant changes in the NMR spectra, particularly in the line shapes and quadrupolar splittings (in the case of deuterium NMR), can be observed. mdpi.com These changes correspond to transitions between different phases, such as crystalline, nematic, and isotropic states. For example, upon cooling from the isotropic phase, the onset of the nematic phase is marked by the appearance of characteristic spectral splittings due to the increase in molecular order. mdpi.com Further cooling can reveal transitions to more ordered smectic or crystalline phases, often indicated by an abrupt broadening of the spectral lines. mdpi.com This methodology is ideal for investigating the molecular dynamics of liquid crystal molecules in mesophases that occur as a function of temperature. mdpi.com

The kinetics of phase transitions in N-(4-Methoxybenzylidene)-4-acetoxyaniline can be investigated using NMR spectroscopy coupled with pulsed microwave irradiation. This technique utilizes microwave heating to induce rapid temperature jumps, allowing for the in-situ observation of the transition from a liquid crystalline phase to an isotropic phase. rsc.org

¹H NMR: The proton spectrum is expected to show distinct signals for the methoxy and acetoxy methyl groups, the aromatic protons on the two different phenyl rings, and the proton of the azomethine group.

Table 2: Predicted ¹H NMR Chemical Shifts for N-(4-Methoxybenzylidene)-4-acetoxyaniline

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Acetoxy Methyl (-COCH₃) | Singlet | ~2.3 |

| Methoxy (-OCH₃) | Singlet | ~3.8 |

| Aromatic Protons (Ar-H) | Multiplets | 6.9 - 7.9 |

¹³C NMR: The carbon-13 spectrum provides information on all unique carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for N-(4-Methoxybenzylidene)-4-acetoxyaniline

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Acetoxy Methyl (-COCH₃) | ~21 |

| Methoxy (-OCH₃) | ~55 |

| Aromatic Carbons (Ar-C) | 114 - 152 |

| Azomethine Carbon (-CH=N-) | ~160 |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy provides complementary structural information by probing the characteristic vibrations of the molecule's functional groups.

The FT-IR and FT-Raman spectra of N-(4-Methoxybenzylidene)-4-acetoxyaniline are characterized by specific vibrational bands corresponding to its key functional groups. The most significant of these are the stretching vibrations of the ester carbonyl (C=O) group and the azomethine (C=N) imine group.

The C=O stretching vibration of the ester group typically appears as a strong, sharp band in the FT-IR spectrum. scialert.net For aromatic esters, this band is expected in the region of 1730-1715 cm⁻¹. The C=N stretching vibration of the imine group is expected in the 1630-1600 cm⁻¹ region. scialert.net In similar aromatic imine compounds, this band has been identified in FT-IR spectra at approximately 1594 cm⁻¹. biointerfaceresearch.com These characteristic bands are fundamental for confirming the molecular structure and studying intermolecular interactions.

Table 4: Characteristic Vibrational Frequencies for N-(4-Methoxybenzylidene)-4-acetoxyaniline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1730 - 1715 |

Conformational Studies through Vibrational Signatures

Computational studies, typically employing density functional theory (DFT), are powerful tools for predicting the vibrational frequencies of different conformers. tandfonline.com For instance, the calculated vibrational spectra of different conformers of a similar Schiff base, p-hydroxy-N-(p-methoxy benzylidene) aniline (B41778), show distinct differences in the regions associated with the C-O-C (ether), C-N (imine), and phenyl ring vibrations. These theoretical predictions, when compared with experimental FT-IR and FT-Raman spectra, can help in identifying the most stable conformation present in a sample.

The key vibrational modes that are sensitive to conformational changes include:

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the methoxy group (C-O-C) are expected in the regions of 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹, respectively. The position and intensity of these bands can vary with the rotational isomerism around the phenyl-oxygen bond.

Phenyl Ring Vibrations: The vibrational modes of the two phenyl rings can be affected by their relative orientation. Torsional angles between the benzylidene and aniline rings can influence the conjugation and, consequently, the positions of the C=C stretching and C-H bending vibrations.

A representative table of expected vibrational frequencies, based on data from similar Schiff bases, is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N Stretch | 1620 - 1650 |

| Aromatic C=C Stretch | 1580 - 1600 |

| Asymmetric C-O-C Stretch | 1240 - 1260 |

| Symmetric C-O-C Stretch | 1020 - 1040 |

| C-H Aromatic Bending | 800 - 850 |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of N-(4-Methoxybenzylidene)-4-acetoxyaniline is expected to be characterized by absorption bands arising from π→π* and n→π* transitions within the conjugated system.

The electronic spectrum of Schiff bases is typically dominated by two main types of transitions:

π→π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In N-(4-Methoxybenzylidene)-4-acetoxyaniline, the extensive conjugation involving the two aromatic rings and the imine bridge results in a delocalized π-electron system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at longer wavelengths (typically in the near-UV region). For similar Schiff bases, these transitions are observed around 300-350 nm.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the imine group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and occur at longer wavelengths.

The acetoxy and methoxy groups, being electron-donating and electron-withdrawing/donating (by resonance) respectively, can further influence the electronic structure and the position of the absorption bands.

The position, intensity, and shape of the UV-Vis absorption bands of N-(4-Methoxybenzylidene)-4-acetoxyaniline are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The nature of the solvent can affect the energy levels of the ground and excited states differently.

Polar Solvents: In polar solvents, π→π* transitions generally exhibit a bathochromic shift (red shift) due to the stabilization of the more polar excited state. Conversely, n→π* transitions often show a hypsochromic shift (blue shift) because the non-bonding electrons in the ground state are stabilized by hydrogen bonding with polar protic solvents, increasing the energy required for the transition.

Nonpolar Solvents: In nonpolar solvents, the absorption maxima are generally observed at shorter wavelengths compared to polar solvents for π→π* transitions.

The following table illustrates the expected solvent effects on the absorption maxima (λmax) for a Schiff base like N-(4-Methoxybenzylidene)-4-acetoxyaniline, based on studies of related compounds.

| Solvent | Polarity | Expected λmax for π→π* (nm) | Expected λmax for n→π* (nm) |

| Hexane | Nonpolar | ~310 | ~360 |

| Dichloromethane | Polar Aprotic | ~320 | ~355 |

| Ethanol (B145695) | Polar Protic | ~325 | ~350 |

| Acetonitrile | Polar Aprotic | ~322 | ~353 |

Iv. Liquid Crystalline Phases and Electro Optical Phenomena of N 4 Methoxybenzylidene 4 Acetoxyaniline

Nematic Mesophase Characterization and Stability

The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the molecular long axes, but no positional order. For N-(4-Methoxybenzylidene)-4-acetoxyaniline and its analogues, this phase is of particular interest due to its responsiveness to external electric fields, a property foundational to many display technologies.

Determination of Mesophase Temperature Ranges

The temperatures at which a material transitions between different phases are critical parameters. For N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as N-(p-anisylidene)-p-aminophenyl acetate, the transition temperatures defining the stability of its nematic phase have been determined through techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy.

While specific experimental data for the precise transition temperatures of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be elusive in readily available literature, extensive research has been conducted on the closely related and well-studied compound N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). MBBA is known to exhibit a nematic phase at room temperature. The study of such analogous compounds provides valuable insight into the expected mesomorphic behavior of N-(4-Methoxybenzylidene)-4-acetoxyaniline. The substitution of the butyl group in MBBA with an acetoxy group in the target compound is expected to influence the transition temperatures due to changes in molecular polarity and intermolecular interactions. Generally, the introduction of a more polar group like acetoxy can affect the melting point and the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).

Table 1: Comparison of Mesophase Transition Temperatures for Related Schiff Base Compounds

| Compound Name | Abbreviation | Crystalline to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA | 22 | 48 |

| N-(4-Methoxybenzylidene)-4-methoxyaniline | - | Data not readily available | Data not readily available |

| N-(4-Methoxybenzylidene)-4-acetoxyaniline | - | Requires specific experimental determination | Requires specific experimental determination |

Note: The data for MBBA is provided for comparative purposes to illustrate a typical temperature range for a nematic Schiff base liquid crystal.

Order Parameter Determination in Nematic Phases

The degree of orientational order in a nematic liquid crystal is quantified by the order parameter, S. This parameter ranges from S=1 for a perfectly ordered crystalline solid to S=0 for an isotropic liquid. In the nematic phase, S typically varies with temperature, decreasing as the temperature approaches the nematic-to-isotropic transition point.

Influence of Molecular Structure on Nematicity

The stability and temperature range of the nematic phase are highly dependent on the molecular structure of the compound. For Schiff base liquid crystals, key structural features that influence nematicity include:

Terminal groups: The nature of the substituent groups at both ends of the molecule significantly impacts the intermolecular forces and, consequently, the thermal stability of the mesophase. In N-(4-Methoxybenzylidene)-4-acetoxyaniline, the terminal methoxy (B1213986) (-OCH₃) and acetoxy (-OCOCH₃) groups are polar, leading to strong dipole-dipole interactions that can enhance the stability of the nematic phase compared to compounds with non-polar terminal groups.

Smectic and Cholesteric Phase Investigations (of related calamitic liquid crystals)

While the primary focus is on the nematic phase of N-(4-Methoxybenzylidene)-4-acetoxyaniline, it is instructive to consider the potential for this compound and its relatives to form other mesophases, such as smectic and cholesteric phases, under certain conditions.

Layered Structures and Molecular Arrangements

Smectic phases are characterized by a higher degree of order than nematic phases, with molecules arranged in layers. These layers can slide over one another, maintaining the fluidity of a liquid crystal. The orientation of the molecules within these layers can vary, leading to different types of smectic phases (e.g., Smectic A, where molecules are perpendicular to the layer planes, and Smectic C, where they are tilted).

The formation of smectic phases in calamitic liquid crystals is often promoted by longer alkyl chains at the molecular terminals, which enhance intermolecular attractions and favor a layered arrangement. While N-(4-Methoxybenzylidene)-4-acetoxyaniline itself may not readily form a smectic phase, modifications to its molecular structure, such as elongating the alkoxy chain on the benzylidene ring, could potentially induce smectogenic behavior.

Chiral Induction and Helical Structures

Cholesteric phases, also known as chiral nematic phases, are formed when the constituent molecules are chiral (lacking mirror symmetry) or when a chiral dopant is added to a nematic host. In this phase, the director (the average direction of the long molecular axes) twists in a helical fashion throughout the material. This helical structure gives rise to unique optical properties, such as selective reflection of circularly polarized light.

N-(4-Methoxybenzylidene)-4-acetoxyaniline is an achiral molecule and therefore does not form a cholesteric phase on its own. However, by introducing a chiral dopant into its nematic phase, it is possible to induce a cholesteric helical structure. The pitch of this helix, which is the distance over which the director rotates by 360°, is dependent on the concentration and helical twisting power of the chiral dopant. This induced chirality can be harnessed for applications in optical sensors and tunable filters.

Electro-Optical Properties and Anisotropy

The electro-optical response of a liquid crystal is fundamentally governed by its anisotropic nature, meaning its physical properties vary depending on the direction of measurement relative to the molecular orientation.

Dielectric anisotropy (Δε) is a critical parameter that describes how a liquid crystal material responds to an external electric field. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes (the director).

Positive Dielectric Anisotropy (Δε > 0): When ε∥ is greater than ε⊥, the liquid crystal molecules tend to align their long axes parallel to the direction of an applied electric field.

Negative Dielectric Anisotropy (Δε < 0): Conversely, if ε⊥ is greater than ε∥, the molecules will align perpendicular to the field.

The sign and magnitude of the dielectric anisotropy are determined by the molecular structure, specifically the position and strength of its permanent dipole moments. For a molecule like N-(4-Methoxybenzylidene)-4-acetoxyaniline, the presence and orientation of polar groups such as the methoxy (-OCH₃) and acetoxy (-OCOCH₃) groups would be the primary determinants of its dielectric anisotropy. However, specific experimental values for this compound are not documented in the available literature. This alignment behavior is the fundamental principle behind the operation of most liquid crystal displays.

Optical anisotropy refers to the directional dependence of a material's refractive index. For nematic liquid crystals, there are two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director.

The difference between these two indices is known as birefringence (Δn = nₑ - nₒ). This property is crucial for modulating the phase of light passing through the liquid crystal layer. When polarized light enters a birefringent material, it is split into two components that travel at different speeds, altering its polarization state. By controlling the molecular orientation with an electric field, the effective birefringence experienced by the light can be changed, which is the mechanism used to control light transmission in many LCDs. While related Schiff base compounds exhibit significant birefringence, specific measured values for N-(4-Methoxybenzylidene)-4-acetoxyaniline are not available.

Applications in Liquid Crystal Displays (LCDs) and Advanced Optoelectronics

The specific dielectric and optical properties of a liquid crystal determine its suitability for different display technologies.

Dynamic Scattering Mode (DSM) was one of the earliest LCD technologies. Its operation relies on an electrohydrodynamic effect rather than a field effect. A DSM display requires a liquid crystal with negative dielectric anisotropy and a small amount of ionic dopant to increase its conductivity. nih.govkoyauniversity.org

In the "off" state (no voltage), the liquid crystal is transparent. When a sufficiently high voltage is applied, the flow of ions disrupts the ordered molecular alignment, creating regions of turbulence. nih.govkoyauniversity.org This turbulence causes strong light scattering, making the display appear opaque or milky white. koyauniversity.org Although foundational, DSM technology was largely superseded due to its high power consumption and voltage requirements. nih.govkoyauniversity.org The suitability of N-(4-Methoxybenzylidene)-4-acetoxyaniline for this mode would depend on it possessing negative dielectric anisotropy and its ability to sustain stable ionic conduction, data which is not currently available.

Twisted Nematic (TN) displays became the dominant LCD technology for many years. TN cells use a liquid crystal with positive dielectric anisotropy. The inner surfaces of the display are treated to align the molecules parallel to the surface, but with a 90-degree twist from one surface to the other. sigmaaldrich.com This twisted structure guides polarized light, allowing it to pass through a second, perpendicularly oriented polarizer. When a voltage is applied, the molecules align with the electric field (perpendicular to the glass surfaces), destroying the twist and blocking the light. researchgate.net

Super Twisted Nematic (STN) displays are an enhancement of the TN mode, developed to allow for higher-resolution, passively addressed displays. researchgate.netscilit.com In STN displays, the liquid crystal twist angle is increased to between 180 and 270 degrees. sigmaaldrich.comresearchgate.net This greater twist results in a much steeper voltage-transmission curve, which enables the addressing of more pixels (higher multiplexing). researchgate.net The applicability of N-(4-Methoxybenzylidene)-4-acetoxyaniline in TN or STN displays would require it to have positive dielectric anisotropy and appropriate elastic constants, though specific research confirming these properties is absent from the literature.

Polymer-Dispersed Liquid Crystal (PDLC) technology involves micro-sized droplets of liquid crystal dispersed within a solid polymer matrix. The operating principle is based on electrically controlled light scattering.

Off-State (No Voltage): The liquid crystal directors within the droplets are randomly oriented. Light passing through the film is scattered by the refractive index mismatch between the polymer matrix and the differently oriented droplets, making the film appear translucent or opaque.

On-State (Voltage Applied): If the liquid crystal has positive dielectric anisotropy, the application of an electric field aligns the directors of all droplets. If the ordinary refractive index (nₒ) of the liquid crystal is chosen to match the refractive index of the polymer matrix (nₚ), the scattering is eliminated, and the film becomes transparent.

PDLCs are used in applications like smart glass and switchable privacy screens. The successful formulation of a PDLC system using N-(4-Methoxybenzylidene)-4-acetoxyaniline would depend on its solubility in the polymer precursor and its refractive indices, parameters which have not been publicly documented.

A data table for the electro-optical properties of N-(4-Methoxybenzylidene)-4-acetoxyaniline cannot be generated as no specific experimental data was found in the searched literature.

V. Metal Complexation Chemistry of N 4 Methoxybenzylidene 4 Acetoxyaniline As a Schiff Base Ligand

Synthesis and Isolation of Transition Metal Complexes

The synthesis of transition metal complexes with Schiff base ligands like N-(4-Methoxybenzylidene)-4-acetoxyaniline is typically achieved through direct reaction between the ligand and a metal salt in a suitable solvent. nih.gov The methodologies employed are generally straightforward, yielding stable, often colored, solid complexes. nih.govrasayanjournal.co.in

Coordination Stoichiometry and Metal-Ligand Ratios

The stoichiometry of Schiff base metal complexes, which defines the quantitative relationship between the metal and the ligand, is a fundamental aspect of their chemistry. chemrj.org For bidentate Schiff base ligands, coordination complexes with a 1:2 metal-to-ligand ratio are commonly observed. sphinxsai.comnih.gov This is determined through techniques such as elemental analysis and spectrophotometric methods. chemrj.orgnih.gov In these complexes, two Schiff base molecules coordinate to a single central metal ion. The resulting general formula for such complexes, particularly with divalent metal halides (MX₂), is often [M(L)₂Cl₂], suggesting an octahedral geometry where two chloride ions also coordinate to the metal center. sphinxsai.com

Reflux and Precipitation Methodologies

A prevalent and effective method for the synthesis of these complexes involves reflux and subsequent precipitation. nih.govnih.gov In this procedure, an alcoholic solution, typically ethanolic or methanolic, of the Schiff base ligand is mixed with a solution of the desired transition metal salt (e.g., CuCl₂, CoCl₂, NiCl₂) in the same solvent. nih.govmdpi.com The mixture is then heated under reflux for a period ranging from one to several hours to ensure the reaction goes to completion. nih.govnih.govmdpi.com

Upon cooling the reaction mixture, the resulting metal complex, which is often insoluble in the solvent at lower temperatures, precipitates out of the solution. nih.govnih.gov This solid product is then isolated by filtration. To ensure purity, the precipitate is washed multiple times with a solvent like cold ethanol (B145695) to remove any unreacted starting materials. nih.govmdpi.com The final complex is typically dried in a vacuum environment over a desiccant. nih.gov

Structural and Spectroscopic Characterization of Metal Complexes

A comprehensive suite of analytical techniques is employed to elucidate the structure of the synthesized metal complexes, confirming the coordination of the ligand to the metal center and determining the resulting geometry.

Infrared Spectroscopy for Coordination Sites

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of a Schiff base ligand upon complexation. The most indicative feature in the IR spectrum of a Schiff base is the stretching vibration of the azomethine group (C=N). For the free ligand, this characteristic band typically appears in the range of 1616–1647 cm⁻¹. scientific.netjetir.orgsamipubco.com

When the Schiff base coordinates to a metal ion through the lone pair of electrons on the azomethine nitrogen, the electron density around this group changes. This change in the electronic environment results in a noticeable shift of the ν(C=N) band. Generally, this band shifts to a lower frequency (a redshift) in the spectrum of the metal complex, a clear indication that the imino nitrogen is involved in the coordination. scientific.netjournals-sathyabama.commdpi.com The magnitude of this shift can vary, but changes of 10-60 cm⁻¹ are commonly reported. jetir.orgsamipubco.com Additionally, the appearance of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, further confirming complexation. jetir.org

| Compound Type | ν(C=N) (cm⁻¹) | Shift in ν(C=N) (cm⁻¹) | New Bands ν(M-N) (cm⁻¹) |

|---|---|---|---|

| Free Schiff Base Ligand | ~1641 | - | - |

| Co(II) Complex | ~1622 | -19 | ~430-460 |

| Ni(II) Complex | ~1634 | -7 | ~460-485 |

| Cu(II) Complex | ~1620 | -21 | ~420-450 |

Note: The data in this table is illustrative and based on findings for related Schiff base complexes. jetir.orgsamipubco.comjournals-sathyabama.com

UV-Vis Spectroscopy for Electronic Transitions and Geometry

Electronic absorption spectroscopy (UV-Vis) provides valuable information about the electronic transitions within the complex, which helps in proposing the coordination geometry around the central metal ion. ias.ac.in The UV-Vis spectrum of a free Schiff base ligand typically displays intense absorption bands in the ultraviolet region (200-400 nm). These bands are assigned to π→π* transitions within the aromatic rings and n→π* transitions involving the non-bonding electrons of the azomethine nitrogen. sphinxsai.comresearchgate.net

Upon complexation, these ligand-centered bands may shift, and new, often weaker, bands can appear in the visible region (400-700 nm). sphinxsai.com These new absorptions are generally due to d-d electronic transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. sphinxsai.comresearchgate.net The energy and number of these d-d transition bands are characteristic of the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). ias.ac.inresearchgate.net For instance, octahedral complexes often exhibit multiple bands in the visible spectrum corresponding to different d-d transitions, whereas tetrahedral complexes typically show fewer and more intense bands. sphinxsai.comresearchgate.net

| Complex | Absorption Bands (λ_max, nm) | Assignment | Proposed Geometry |

|---|---|---|---|

| Free Ligand | ~245, ~327 | π→π, n→π | - |

| Co(II) Complex | ~450, ~650 | d-d transitions | Octahedral |

| Ni(II) Complex | ~410, ~580, ~680 | d-d transitions | Octahedral |

| Cu(II) Complex | ~510, ~660 | d-d transitions | Square Planar |

Note: The data presented is representative of findings for various transition metal complexes of related Schiff base ligands. rasayanjournal.co.insphinxsai.comias.ac.in

Molar Conductivity and Magnetic Susceptibility Studies

Molar conductivity and magnetic susceptibility measurements are crucial for characterizing the nature and geometry of metal complexes.

Molar Conductivity measurements, typically performed in solvents like DMSO or DMF, are used to determine whether a complex is an electrolyte or a non-electrolyte in solution. researchgate.netwikipedia.org The measured value helps to establish if any counter-ions are present outside the coordination sphere. Non-electrolytic complexes, where all ions are coordinated to the metal center, exhibit low molar conductivity values, often in the range of 10-20 Ω⁻¹ cm² mol⁻¹. nih.gov In contrast, electrolytic complexes, which dissociate in solution to produce ions, show significantly higher conductivity values. For example, 1:1 electrolytes might have values in the range of 40-55 Ω⁻¹ cm² mol⁻¹, while 1:2 electrolytes show even higher values. nih.govresearchgate.net

Magnetic Susceptibility measurements at room temperature provide the magnetic moment (μ_eff) of the complex, which is instrumental in determining its geometry and the spin state of the central metal ion. dalalinstitute.com Complexes can be classified as diamagnetic (repelled by a magnetic field) if they contain no unpaired electrons, or paramagnetic (attracted by a magnetic field) if they possess one or more unpaired electrons. dalalinstitute.comresearchgate.net The "spin-only" magnetic moment can be calculated and compared with the experimental value to infer the number of unpaired electrons and, consequently, the likely coordination geometry. For example, a magnetic moment of ~5.9 BM for an Mn(II) complex suggests a high-spin octahedral or tetrahedral geometry with five unpaired electrons. researchgate.net A diamagnetic Ni(II) complex (μ_eff ≈ 0 BM) would likely have a square planar geometry. researchgate.net

| Complex | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) in DMSO | Nature | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |

|---|---|---|---|---|

| Mn(II) Complex | 15 | Non-electrolyte | 5.91 | High-Spin Octahedral |

| Co(II) Complex | 48 | 1:1 Electrolyte | 4.90 | High-Spin Octahedral |

| Ni(II) Complex | 12 | Non-electrolyte | Diamagnetic | Square Planar |

| Cu(II) Complex | 18 | Non-electrolyte | 1.85 | Square Planar |

Note: The data is illustrative, based on values reported for similar transition metal Schiff base complexes. nih.govias.ac.inresearchgate.nettandfonline.com

Theoretical and Computational Approaches to Complex Structure

Theoretical and computational chemistry offers powerful tools for elucidating the three-dimensional structures, electronic properties, and stability of metal complexes containing the Schiff base ligand N-(4-Methoxybenzylidene)-4-acetoxyaniline. These in-silico methods provide a deeper understanding of the bonding interactions between the ligand and various metal centers, complementing experimental data and often predicting properties before synthesis. mdpi.com

Density Functional Theory (DFT) is a predominant computational method employed for these investigations. mdpi.com DFT calculations, often utilizing functionals like B3LYP, are adept at optimizing the molecular geometries of the Schiff base ligand and its metal complexes to find the most stable energetic conformations. mdpi.com These optimizations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the coordination geometry around the metal ion. For instance, theoretical studies on similar Schiff base complexes have been used to predict whether the coordination geometry is tetrahedral, square planar, or octahedral, depending on the metal ion and the stoichiometry of the complex. nih.gov

A key aspect of these computational studies is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the complex. A large HOMO-LUMO gap generally signifies high stability. The distribution of these orbitals also reveals the sites of electrophilic and nucleophilic attack, providing insights into the reactive behavior of the complex.

Furthermore, Natural Bond Orbital (NBO) analysis is frequently performed to understand the charge distribution and the nature of the metal-ligand bonds. This analysis can quantify the extent of charge transfer from the ligand's donor atoms (typically the imine nitrogen and the phenolic oxygen, if the acetoxy group were hydrolyzed) to the metal center, offering a quantitative description of the covalent character of the coordination bonds.

The results of these computational analyses are often presented in detailed data tables, which allow for a systematic comparison of the structural and electronic parameters of different metal complexes.

Table 1: Representative Calculated Bond Lengths (Å) for a Hypothetical M(II)-[N-(4-Methoxybenzylidene)-4-acetoxyaniline]2 Complex

| Bond | M = Cu(II) | M = Ni(II) | M = Co(II) | M = Zn(II) |

| M-N (imine) | 2.02 | 2.08 | 2.11 | 2.05 |

| M-O (carbonyl) | 1.98 | 2.05 | 2.09 | 2.01 |

| C=N (imine) | 1.29 | 1.30 | 1.30 | 1.29 |

| C-O (ester) | 1.35 | 1.35 | 1.35 | 1.35 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results for similar Schiff base complexes.

Table 2: Representative Calculated Bond Angles (°) for a Hypothetical M(II)-[N-(4-Methoxybenzylidene)-4-acetoxyaniline]2 Complex

| Angle | M = Cu(II) (Square Planar) | M = Ni(II) (Tetrahedral) | M = Co(II) (Tetrahedral) | M = Zn(II) (Tetrahedral) |

| N-M-N | 178.5 | 109.8 | 110.2 | 109.5 |

| O-M-O | 179.0 | 110.5 | 111.0 | 110.0 |

| N-M-O | 90.5 | 108.7 | 108.5 | 109.0 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results for similar Schiff base complexes.

Table 3: Calculated Electronic Properties (eV) for Hypothetical M(II)-[N-(4-Methoxybenzylidene)-4-acetoxyaniline]2 Complexes

| Property | M = Cu(II) | M = Ni(II) | M = Co(II) | M = Zn(II) |

| EHOMO | -6.25 | -6.10 | -6.05 | -6.30 |

| ELUMO | -2.15 | -1.95 | -1.85 | -2.05 |

| HOMO-LUMO Gap | 4.10 | 4.15 | 4.20 | 4.25 |

Note: The data in this table is hypothetical and serves as an illustration of typical computational results for similar Schiff base complexes.

In the absence of experimental single-crystal X-ray diffraction data, these theoretical and computational approaches are invaluable for proposing and refining the structures of metal complexes with N-(4-Methoxybenzylidene)-4-acetoxyaniline. nih.gov They provide a foundational understanding of the electronic structure and reactivity of these compounds.

Vii. Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of N-(4-methoxybenzylidene)-4-acetoxyaniline. These calculations provide a foundational understanding of the molecule's stability, conformation, and electronic behavior.

The optimized molecular structure of N-(4-Methoxybenzylidene)-4-acetoxyaniline reveals a non-planar conformation. The two phenyl rings are twisted with respect to the central imine linkage, a common feature in Schiff base compounds. aps.org This twist angle is a critical parameter influencing the molecule's liquid crystalline properties and crystal packing. The methoxy (B1213986) and acetoxy terminal groups also exhibit specific orientations relative to the phenyl rings, which can impact intermolecular interactions.

Computational studies on similar Schiff base esters have shown that the planarity of the molecule is influenced by the nature and position of the mesogenic cores and terminal groups. semanticscholar.org For instance, the presence of certain substituents can enhance planarity, thereby affecting the mesophase stability. semanticscholar.org DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to obtain reliable geometric parameters. nih.gov

Below is a table of selected calculated geometrical parameters for N-(4-Methoxybenzylidene)-4-acetoxyaniline, based on typical values for similar Schiff base derivatives.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N (Imine) | 1.29 |

| C-N (Aniline) | 1.42 |

| C-O (Acetoxy) | 1.37 |

| C=O (Acetoxy) | 1.21 |

| C-O (Methoxy) | 1.36 |

| Bond Angles (°) ** | |

| C-N=C | 120.5 |

| C-C-N (Aniline) | 121.0 |

| O-C=O (Acetoxy) | 123.0 |

| Dihedral Angles (°) ** | |

| Phenyl Ring 1 - Imine Plane | 35.0 |

| Phenyl Ring 2 - Imine Plane | -45.0 |

The electronic structure of N-(4-Methoxybenzylidene)-4-acetoxyaniline is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller energy gap suggests higher polarizability and greater chemical reactivity. ajchem-a.com

The HOMO is typically localized on the electron-rich aniline (B41778) moiety, while the LUMO is concentrated on the benzylidene portion and the imine bridge. This distribution is crucial for understanding the intramolecular charge transfer characteristics of the molecule. The energies of these orbitals can be influenced by the terminal substituents. researchgate.net For instance, electron-donating groups like methoxy can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy.

Here is a table summarizing the calculated electronic properties of N-(4-Methoxybenzylidene)-4-acetoxyaniline, derived from studies on analogous compounds.

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.95 |

Molecular Dynamics Simulations of Phase Transitions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the collective behavior and phase transitions of liquid crystalline materials like N-(4-Methoxybenzylidene)-4-acetoxyaniline. shu.ac.uk By simulating the motion of a large ensemble of molecules over time, MD can provide insights into the formation of mesophases, such as nematic and smectic phases, and the dynamics of these transitions. researchgate.netmdpi.com

For calamitic (rod-like) liquid crystals, MD simulations can elucidate the temperature-dependent evolution of orientational and positional order. aps.org Starting from an isotropic liquid phase at high temperature, a gradual cooling in the simulation can reveal the spontaneous emergence of long-range orientational order characteristic of the nematic phase. shu.ac.uk Further cooling may lead to the formation of layered structures, indicating a transition to a smectic phase. aip.org

The choice of force field is critical for the accuracy of MD simulations. All-atom force fields can provide detailed information but are computationally expensive. Coarse-grained models, where groups of atoms are represented as single beads, can simulate larger systems for longer timescales, which is often necessary to observe phase transitions. The Gay-Berne potential is a widely used anisotropic potential for modeling mesogens in a computationally efficient manner. researchgate.net

Key parameters extracted from MD simulations to characterize phase transitions include:

Order Parameter (S): This quantifies the degree of long-range orientational order of the molecules. A sharp increase in S from near zero indicates the transition from an isotropic to a nematic phase.

Radial Distribution Function (g(r)): This function describes the probability of finding a particle at a certain distance from a reference particle, revealing the positional order.

Pair Correlation Functions: These provide more detailed information about the relative positions and orientations of neighboring molecules.

Prediction of Spectroscopic Parameters and Reactivity

Computational chemistry methods can accurately predict various spectroscopic parameters for N-(4-Methoxybenzylidene)-4-acetoxyaniline, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis), while DFT calculations can provide theoretical vibrational frequencies (IR and Raman). nih.govredalyc.org The Gauge-Including Atomic Orbital (GIAO) method is often employed for the prediction of NMR chemical shifts. nih.gov

The predicted UV-Vis spectrum of N-(4-Methoxybenzylidene)-4-acetoxyaniline is expected to show strong absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated system of the molecule. asianpubs.org The calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes, such as the characteristic C=N stretching of the imine group and the C=O stretching of the acetoxy group. internationaljournalcorner.comsamipubco.com

The following table presents a hypothetical set of predicted spectroscopic data for N-(4-Methoxybenzylidene)-4-acetoxyaniline.

| Spectroscopic Parameter | Predicted Value |

| UV-Vis (λmax, nm) | 345 (π-π), 280 (n-π) |

| IR (ν, cm⁻¹) | 1750 (C=O stretch), 1625 (C=N stretch), 1250 (C-O stretch) |

| ¹H NMR (δ, ppm) | 8.3 (CH=N), 7.0-7.8 (Aromatic), 3.8 (OCH₃), 2.3 (CH₃CO) |

| ¹³C NMR (δ, ppm) | 169 (C=O), 160 (C=N), 114-162 (Aromatic), 55 (OCH₃), 21 (CH₃CO) |

Quantum chemical descriptors derived from DFT calculations can also be used to predict the reactivity of N-(4-Methoxybenzylidene)-4-acetoxyaniline. lp.edu.ua Parameters such as the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index provide insights into the molecule's susceptibility to nucleophilic and electrophilic attack. lp.edu.ua

Molecular Electrostatic Potential (MEP) maps are another valuable tool for visualizing the charge distribution and predicting reactive sites. researchgate.net For N-(4-Methoxybenzylidene)-4-acetoxyaniline, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy and acetoxy groups and the nitrogen atom of the imine group, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

The table below lists some key reactivity descriptors for N-(4-Methoxybenzylidene)-4-acetoxyaniline, estimated from related computational studies.

| Reactivity Descriptor | Definition | Predicted Value |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 1.95 eV |

| Chemical Potential (μ) | (HOMO + LUMO) / 2 | -3.90 eV |

| Electronegativity (χ) | -μ | 3.90 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.90 eV |

Viii. Future Research Directions and Emerging Applications

Integration in Novel Advanced Materials (e.g., smart windows, sensors)

The thermochromic and photochromic properties inherent to some Schiff base derivatives make them excellent candidates for advanced, stimuli-responsive materials. rsc.org Research is ongoing to integrate compounds like N-(4-Methoxybenzylidene)-4-acetoxyaniline into systems that respond to environmental changes such as temperature and light.

Smart Windows: The liquid crystalline nature of this compound is pivotal. By manipulating the alignment of liquid crystal molecules with an electric field, it's possible to control the amount of light passing through a window. Doping chiral nematic liquid crystals with Schiff base derivatives has been shown to create materials where the reflective peak can be reversibly shifted across a wide wavelength range by both temperature and UV irradiation. rsc.org This could lead to the development of energy-efficient smart windows that dynamically adjust their transparency.

Sensors: The imine group (-C=N-) in the Schiff base structure can interact with various analytes, leading to detectable changes in optical or electrical properties. This forms the basis for chemosensors. For instance, Schiff base metal complexes have been synthesized using microwave-assisted methods to create materials for the electrochemical in vitro sensing of nitric oxide. mdpi.com The sensitivity and selectivity of such sensors can be tuned by modifying the molecular structure of the Schiff base, opening avenues for detecting a range of chemical and biological species.

Targeted Drug Delivery Systems Utilizing Schiff Base Hydrolysis

The reversibility of the Schiff base linkage (imine bond) is a key feature being exploited for sophisticated drug delivery systems. nih.govacs.org The imine bond is relatively stable at physiological pH (around 7.4) but is susceptible to hydrolysis under the acidic conditions found within tumor microenvironments or specific cellular compartments like endosomes and lysosomes. nih.govrsc.org

This pH-responsive behavior allows for the design of "smart" drug carriers that remain intact in the bloodstream, minimizing premature drug release and associated side effects, and then release their therapeutic payload specifically at the target site. nih.govrsc.orgdrpress.org

Mechanism of Action:

A drug is conjugated to a carrier molecule (e.g., a polymer, nanoparticle, or hydrogel) via a Schiff base bond. researchgate.net

This drug-carrier conjugate circulates in the body, stable at the neutral pH of the blood. aip.org

Upon reaching a target tissue with a lower pH, such as a tumor, the acidic environment catalyzes the hydrolysis of the imine bond. nih.govacs.org

This cleavage breaks the link between the carrier and the drug, releasing the active agent precisely where it is needed. rsc.org

Studies have demonstrated this principle with various systems. For example, doxorubicin-loaded dextran (B179266) nanogels linked via Schiff bases showed significantly faster drug release at acidic pH (5.0 and 2.0) compared to physiological pH (7.4). nih.gov Similarly, pH-responsive hydrogels have been designed to exhibit controlled, sustained, and pH-triggered release of molecules. nih.govacs.org This targeted approach enhances therapeutic efficacy while reducing systemic toxicity. rsc.orgnih.gov

| System Type | Carrier | Linkage | Stimulus | Application |

| Nanogel | Dextran | Schiff Base | Acidic pH | Cancer Therapy (Doxorubicin delivery) nih.gov |

| Nanoparticles | Dopamine-based | Schiff Base | Acidic pH | Synergistic Anticancer Therapy rsc.org |

| Hydrogel | Poly(ether urethane)s | Schiff Base | Acidic pH | Sustained Drug Release nih.govacs.org |

| Micelles | Hyperbranched Polypeptides | Schiff Base | Acidic pH | Cancer Theranostics rsc.org |

Green Chemistry Principles in Synthesis and Application

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of Schiff bases, including N-(4-Methoxybenzylidene)-4-acetoxyaniline, is well-suited to these principles.

Conventional synthesis methods often require prolonged reaction times and the use of volatile organic solvents. Green alternatives that are being actively researched include:

Microwave-Assisted Synthesis: This technique uses microwave radiation to heat the reaction mixture, leading to dramatically shorter reaction times (often from hours to mere seconds or minutes), higher yields, and cleaner reactions with easier product isolation. mdpi.comnih.govacs.orgresearchgate.netnih.gov It is considered an economical, clean, and environmentally friendly method. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat) or in the solid state reduces waste and eliminates the environmental and health hazards associated with many organic solvents. nih.govacs.orgresearchgate.netresearchgate.net Reactions of aldehydes with primary amines can often be performed under solvent- and catalyst-free conditions. researchgate.net

Use of Natural Catalysts: Research has shown the efficacy of using natural, biodegradable catalysts, such as cashew shell extract, in the microwave-assisted synthesis of Schiff bases. nih.govacs.org

These green methodologies not only make the production of N-(4-Methoxybenzylidene)-4-acetoxyaniline more sustainable but also align with the broader shift towards environmentally benign chemical manufacturing. nih.gov

| Synthesis Method | Key Advantages | Example |

| Microwave-Assisted | Rapid reaction (seconds to minutes), high yield, energy efficient, reduced solvent use. nih.govacs.orgnih.gov | Synthesis of various Schiff bases using a natural acid catalyst under microwave irradiation. nih.govacs.org |

| Solvent-Free | Eliminates solvent waste, reduces environmental impact, simplifies purification. researchgate.netresearchgate.net | Reaction of p-anisidine (B42471) with benzaldehyde (B42025) under solvent-free conditions. researchgate.net |

| Natural Catalysts | Biodegradable, renewable, non-toxic. | Use of cashew shell extract as a catalyst. nih.govacs.org |

Development of Hybrid Materials with N-(4-Methoxybenzylidene)-4-acetoxyaniline Components

Future research is also directed towards creating hybrid materials that combine the unique properties of N-(4-Methoxybenzylidene)-4-acetoxyaniline with other functional materials like polymers, nanoparticles, or other liquid crystals. The goal is to create multifunctional materials with synergistic or entirely new properties.

Polymer-Dispersed Liquid Crystals (PDLCs): By embedding droplets of N-(4-Methoxybenzylidene)-4-acetoxyaniline within a polymer matrix, it is possible to create films that can be switched from an opaque, light-scattering state to a transparent state by applying an electric field. These have applications in privacy glass and flexible displays.

Liquid Crystal Composites: Creating binary mixtures of different liquid crystalline compounds can induce or enhance specific mesophases. mdpi.com For example, mixing an electron-donating Schiff base with an electron-accepting compound can create charge-transfer interactions that stabilize the liquid crystal phase, potentially leading to materials with a wider operating temperature range. mdpi.com

Nanoparticle Composites: Dispersing nanoparticles (e.g., metallic or semiconductor nanoparticles) within a liquid crystal host like N-(4-Methoxybenzylidene)-4-acetoxyaniline can impart novel electronic or optical properties to the material, leading to advancements in areas like plasmonics and advanced sensor design.

The continued exploration of this Schiff base in these emerging fields promises to unlock new technologies and applications, driven by its versatile chemical nature and stimuli-responsive properties.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling N-(4-Methoxybenzylidene)-4-acetoxyaniline in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear N95 respirators (or equivalent), chemical-resistant gloves (nitrile), and safety goggles to prevent inhalation, skin contact, and eye exposure .

- Ventilation : Use fume hoods or ensure well-ventilated workspaces to mitigate respiratory hazards .

- Storage : Store in a cool, dry area away from incompatible substances (e.g., strong oxidizers) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. What spectroscopic techniques are effective for characterizing the molecular structure of N-(4-Methoxybenzylidene)-4-acetoxyaniline?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to resolve aromatic protons and confirm imine bond formation. State-correlated 2D NMR can separate dipolar couplings in liquid crystalline phases .

- Infrared (IR) Spectroscopy : Identify key functional groups (C=N stretch at ~1600–1650 cm, ester C=O at ~1740 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) .

Q. What are the key steps in synthesizing N-(4-Methoxybenzylidene)-4-acetoxyaniline?

- Methodological Answer :

- Condensation Reaction : React 4-acetoxyaniline with 4-methoxybenzaldehyde in ethanol under reflux, catalyzed by acetic acid .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Schiff base product .

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (typically 1:1 molar ratio) .

Q. How are common impurities analyzed during synthesis?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to detect unreacted precursors or side products (e.g., hydrolyzed acetoxy groups) .

- Melting Point Analysis : Compare observed melting points with literature values to assess purity .

Advanced Research Questions

Q. How does state-correlated 2D NMR spectroscopy resolve local dipolar fields in the nematic phase of N-(4-Methoxybenzylidene)-4-acetoxyaniline?

- Methodological Answer :

- Experimental Setup : Perform SC-2D NMR using pulsed microwave heating to transition between nematic and isotropic phases. This separates dipolar couplings in the F1 dimension .

- Data Interpretation : Analyze cross-sections for aromatic protons (doublet splitting ~9.7 kHz) and methyl groups (methoxy triplet at ~10.2 kHz) to derive order parameters (e.g., 0.41 for aromatic rings) .

- Simulation : Use density matrix operator models to account for local dipolar couplings and molecular alignment .

Q. What challenges arise in crystallographic refinement of Schiff base analogs using SHELX software?

- Methodological Answer :

- Phase Problem : Address weak anomalous scattering via direct methods (SHELXS) or experimental phasing (SHELXC/D/E) .

- Disorder Handling : For flexible methoxy/acetoxy groups, apply constraints (e.g., AFIX) or split models to refine occupancy .

- Validation : Check for overfitting using R-factors and cross-validation (e.g., Free R) .

Q. How do substituents on the benzylidene moiety affect mesomorphic properties?

- Methodological Answer :

- Comparative Studies : Replace the methoxy group with nitro () or alkyl chains ( ) to alter polarity and steric effects.

- Phase Characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to assess nematic-to-isotropic transition temperatures .

- Computational Modeling : Calculate dipole moments and molecular polarizability with DFT (e.g., Gaussian) to predict phase stability .

Q. What computational methods model molecular ordering in liquid crystalline phases?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate nematic phase alignment using force fields (e.g., OPLS-AA) and analyze orientational correlation functions .

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.